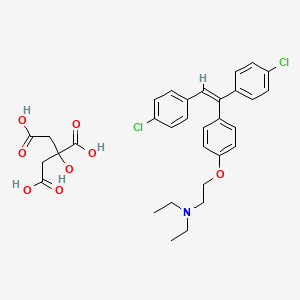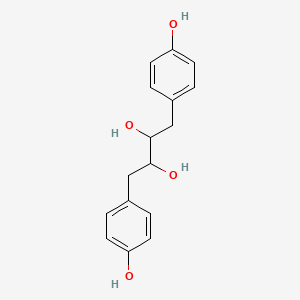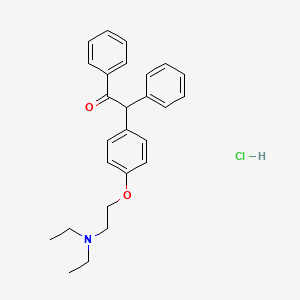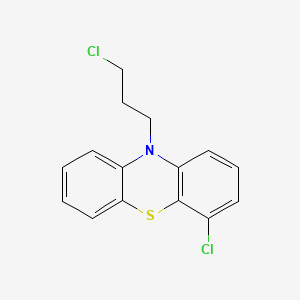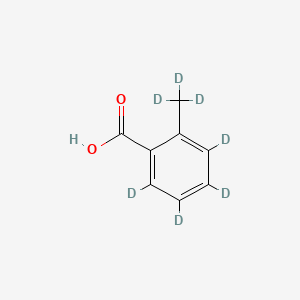
O-トルイル-D7酸
概要
説明
O-Toluic-D7 acid (OTD7) is an organic acid found in various natural sources, including plants, fruits, and vegetables. It is a white, crystalline solid with a pungent odor and a slightly acidic taste. The molecular formula is C8 D7 H O2 and the molecular weight is 143.19 .
Synthesis Analysis
The synthesis of O-Toluic-D7 acid involves the dinitration of o-toluic acid with mixed acid (sulfuric acid and nitric acid) to give 3,5-dinitro-2-methylbenzoic acid . This process has been optimized to achieve a 96% isolated yield and a productivity of 1586 g/h . The intrinsic kinetics of the dinitration was studied to obtain the precise residence time .
Molecular Structure Analysis
The molecular structure of O-Toluic-D7 acid is represented by the formula C8 D7 H O2 . It is a deuterated form of O-Toluic acid, which is a monocarboxylic acid having a toluene in its side chain.
Chemical Reactions Analysis
The chemical reactions involving O-Toluic-D7 acid primarily involve dinitration . The reaction is highly efficient and yields 3,5-dinitro-2-methylbenzoic acid .
Physical And Chemical Properties Analysis
O-Toluic-D7 acid is a white, crystalline solid with a pungent odor and a slightly acidic taste. It has a molecular weight of 143.19 .
科学的研究の応用
連続フローニトロ化
O-トルイル-D7酸は、連続フローシステムにおけるニトロ化プロセスに使用されます。この方法は、医薬品やその他のニトロ芳香族化合物にとって重要な中間体である3,5-ジニトロ-2-メチル安息香酸の製造の安全性と効率を向上させます .
同位体存在度研究
同位体存在度研究において、O-トルイル-D7酸は安定同位体標識内部標準として役立ちます。これは、特に質量分析において、標的分子を定量化するのに役立ちます。O-トルイル酸の重水素化形態は、分析測定のための信頼性の高い基準を提供します.
バイオフィールドエネルギー治療研究
O-トルイル-D7酸は、バイオフィールドエネルギー治療に対する反応について研究されています。O-トルイル酸における重水素、炭素-13、および酸素-18の同位体存在度比の変化が観察されており、エネルギー場と化学物質の相互作用を理解するための潜在的な用途を示唆しています.
物理的および熱的特性分析
研究では、バイオフィールド治療がO-トルイル-D7酸の物理的、熱的、および分光学的特性に与える影響について調査しました。調査結果は、結晶子のサイズ、融解潜熱、および熱分解特性に有意な変化があることを示しており、化学中間体としての使用に関連しています.
抗原虫薬の合成
O-トルイル-D7酸のジニトロ化生成物である3,5-ジニトロ-2-メチル安息香酸は、低毒性と抗コクシジウム効果により家禽の飼育で使用されるジニトールミドというニトロアミド系抗原虫薬を合成するための重要な材料です .
Safety and Hazards
作用機序
Target of Action
O-Toluic-D7 acid is a deuterium-labeled isotope of o-toluic acid . O-toluic acid is a simple aromatic carboxylic acid with a methyl group attached to the benzene ring at the ortho (o-) position. It plays a role as a xenobiotic metabolite .
Mode of Action
Its primary function is as an inert reference molecule in mass spectrometry for quantifying o-toluic acid. O-toluic acid, however, can act as a metabolite of various xenobiotics (foreign chemicals) in the body.
Biochemical Pathways
O-toluic acid, the non-deuterated form, can be formed through the oxidation of toluene, a common aromatic hydrocarbon . This suggests that O-Toluic-D7 acid may be involved in similar biochemical pathways.
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of O-Toluic-D7 acid’s action is primarily seen in its use as a reference molecule in mass spectrometry. It allows for easy distinction from the unlabeled o-toluic acid during mass spectrometry analysis. This is especially useful in studies involving o-toluic acid as a metabolite of other compounds or when analyzing biological samples.
生化学分析
Biochemical Properties
O-Toluic-D7 Acid interacts with various biomolecules in biochemical reactions. It is part of a group of Benzoic acid derivatives that possess inhibitory activity against mushroom tyrosinases .
Cellular Effects
It is known to play a role as a xenobiotic metabolite . Xenobiotics are foreign substances not naturally produced by an organism, and their metabolism can influence various cellular processes.
Molecular Mechanism
It is known that o-Toluic acid, the non-labeled analogue of O-Toluic-D7 Acid, can be dinitrated with mixed acid (sulfuric acid and nitric acid) to give 3,5-dinitro-2-methylbenzoic acid . This suggests that O-Toluic-D7 Acid may undergo similar reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, o-Toluic acid has been dinitrated in a continuous-flow process, achieving a productivity of 1586 g/h . This suggests that O-Toluic-D7 Acid may also be suitable for continuous-flow processes, which could influence its temporal effects in laboratory settings.
Metabolic Pathways
It is known that o-Toluic acid, the non-labeled analogue of O-Toluic-D7 Acid, can be dinitrated with mixed acid (sulfuric acid and nitric acid) to give 3,5-dinitro-2-methylbenzoic acid . This suggests that O-Toluic-D7 Acid may be involved in similar metabolic pathways.
特性
IUPAC Name |
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLPBLYKEWSWPD-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746068 | |
| Record name | 2-(~2~H_3_)Methyl(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207742-73-2 | |
| Record name | 2-(~2~H_3_)Methyl(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207742-73-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





